4-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
4-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and methyl group attached to the phenyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methylphenyl isocyanate.
Cyclization Reaction: The isocyanate undergoes a cyclization reaction with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A brominated phenol with similar structural features.
4-Bromo-3-methylphenyl isocyanate: An isocyanate derivative used in the synthesis of the triazole compound.
4-Bromo-3-methylacetophenone: A related compound with a ketone functional group.
Uniqueness
4-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-(4-bromo-3-methylphenyl)-2H-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-7(2-3-8(6)10)9-5-11-13-12-9/h2-5H,1H3,(H,11,12,13) |
InChI Key |
ADWFXELLJUULRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=C2)Br |
Origin of Product |
United States |
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